molecular formula C16H18BrNO2S2 B6541176 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide CAS No. 1060194-43-5

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Cat. No.: B6541176
CAS No.: 1060194-43-5
M. Wt: 400.4 g/mol
InChI Key: PZJNALMVQWSQGY-UHFFFAOYSA-N
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Description

2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is an organic compound that features a bromine atom, a thiophene ring, a cyclopentyl group, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced by reacting cyclopentanone with thiophene-2-carbaldehyde in the presence of a suitable catalyst.

    Bromination: The intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.

    Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with benzene sulfonamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the sulfonamide group can be reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the bromine atom is replaced by various aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically under mild conditions.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.

Major Products

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines.

    Coupling: Products include various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide serves as a versatile intermediate for the construction of complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for drug development. It can be used in the design of enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Industry

In materials science, the compound can be used in the development of novel polymers and advanced materials due to its unique structural features. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{[1-(phenyl)cyclopentyl]methyl}benzene-1-sulfonamide
  • 2-bromo-N-{[1-(furan-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide
  • 2-bromo-N-{[1-(pyridin-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of electronic materials or specific enzyme inhibitors.

Properties

IUPAC Name

2-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S2/c17-13-6-1-2-7-14(13)22(19,20)18-12-16(9-3-4-10-16)15-8-5-11-21-15/h1-2,5-8,11,18H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJNALMVQWSQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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